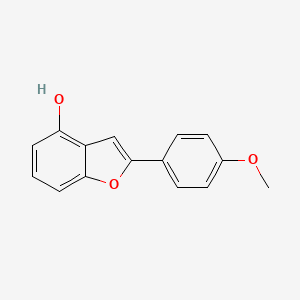

2-(4-Methoxyphenyl)benzofuran-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-benzofuran-4-ol |

InChI |

InChI=1S/C15H12O3/c1-17-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)18-15/h2-9,16H,1H3 |

InChI Key |

WPEBROZOBGCFFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 2 4 Methoxyphenyl Benzofuran 4 Ol and Analogues

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com In benzofurans, the electron-rich nature of the heterocyclic ring makes it susceptible to attack by electrophiles. Molecular modeling studies and experimental evidence indicate that electrophilic substitution on the benzofuran ring typically occurs at the C3 position, which possesses a higher electron density compared to other carbon atoms in the five-membered ring. pixel-online.net

Key electrophilic aromatic substitution reactions applicable to the benzofuran core include:

Halogenation: Introduction of halogen atoms (Cl, Br) can be achieved using appropriate halogenating agents. These reactions are often catalyzed by Lewis acids. masterorganicchemistry.com

Nitration: The introduction of a nitro group (NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, and are catalyzed by Lewis acids. masterorganicchemistry.com

The regioselectivity of these reactions is influenced by the existing substituents on the benzofuran core. The hydroxyl group at the 4-position and the methoxyphenyl group at the 2-position will direct incoming electrophiles, influencing the final product distribution.

Functionalization Strategies Involving the 4-Hydroxyl Group of 2-(4-Methoxyphenyl)benzofuran-4-OL

The phenolic hydroxyl group at the 4-position is a key site for derivatization, offering a handle for introducing a wide variety of functional groups and for building more complex molecular architectures.

Common functionalization strategies include:

O-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of ethers. This can be used to introduce simple alkyl chains or more complex moieties.

O-Acylation: Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides. This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Derivatization for Analytical Purposes: The hydroxyl group can be reacted with specific reagents to facilitate detection and quantification in biological samples. For instance, derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has been used for the analysis of other hydroxyl-containing compounds. nih.gov

The reactivity of the 4-hydroxyl group is a central feature in the chemical biology and medicinal chemistry of 4-hydroxybenzofuran derivatives. researchgate.net

Table 1: Functionalization Reactions of the 4-Hydroxyl Group

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride/anhydride, Base | Ester |

Chemical Transformations of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group at the 2-position of the benzofuran core also presents opportunities for chemical modification.

Demethylation: The methyl ether can be cleaved to reveal a phenolic hydroxyl group. This transformation is significant as it can dramatically alter the biological activity of the parent compound. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a methoxy (B1213986) group at the C-6 position of the benzofuran ring yielded the most active compounds, while replacing it with a more hydrophilic hydroxyl group was detrimental to potency in some cases. nih.gov

Electrophilic Aromatic Substitution: The phenyl ring of the 4-methoxyphenyl substituent is also susceptible to electrophilic attack. The methoxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

Reductive Chemistry and Amination Pathways (e.g., Reductive Amination)

The benzofuran scaffold and its substituents can undergo various reductive transformations. A key transformation is reductive amination, a powerful method for forming C-N bonds. This reaction typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While 2-(4-Methoxyphenyl)benzofuran-4-OL itself does not possess a carbonyl group for direct reductive amination, it can be a precursor to compounds that do. For instance, oxidation of the 4-hydroxyl group could yield a ketone, which could then undergo reductive amination.

Furthermore, the reduction of other functional groups on the molecule can lead to new derivatives. For example, if a nitro group were introduced onto the benzofuran core or the phenyl ring via nitration, it could be subsequently reduced to an amino group, providing a new site for further functionalization.

Oxidative Modifications and their Synthetic Utility

Oxidative reactions can be employed to introduce new functional groups or to alter the benzofuran ring system itself.

Oxidation of the 4-Hydroxyl Group: Oxidation of the 4-hydroxyl group can lead to the formation of a quinone-like structure. Such transformations can have significant implications for the biological activity of the molecule.

Oxidative Cyclization: In the synthesis of 2-arylbenzofurans, oxidative cyclization of ortho-vinylphenols is a key step. acs.orgnih.gov This highlights the utility of oxidative methods in constructing the benzofuran core itself. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is another method to produce 2-arylbenzofurans. nih.govorganic-chemistry.org

Oxidative Dearomatization: PIDA-mediated oxidation of hydroquinones can lead to dearomatization and subsequent coupling-cyclization reactions to form 5-hydroxybenzofurans. thieme-connect.de

Synthesis of Complex Benzofuran-Fused Heterocyclic Systems

The inherent reactivity of the 2-(4-Methoxyphenyl)benzofuran-4-OL scaffold can be leveraged to construct more complex, fused heterocyclic systems. These strategies often involve intramolecular reactions that build new rings onto the existing benzofuran framework.

Several synthetic strategies for benzofurans can be adapted to create fused systems:

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions are powerful tools for forming C-C and C-O bonds, which are essential for constructing fused rings. nih.govnumberanalytics.comacs.org For example, Sonogashira coupling followed by intramolecular cyclization is a common method. nih.govdtu.dk

Cyclization Reactions: Intramolecular cyclization of appropriately functionalized precursors is a cornerstone of heterocyclic synthesis. numberanalytics.com

Multicomponent Reactions: These reactions offer an efficient way to build molecular complexity in a single step. numberanalytics.com

By strategically introducing reactive functional groups onto the 2-(4-Methoxyphenyl)benzofuran-4-OL core, subsequent intramolecular reactions can be designed to forge new heterocyclic rings, leading to novel and potentially bioactive molecular architectures. For instance, treatment of ethyl 4- or 5-substituted 2-acetylphenoxyacetates with potassium hydroxide (B78521) can lead to the formation of both benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones, demonstrating how reaction conditions can influence the formation of different fused systems. researchgate.net

Comprehensive Spectroscopic and Structural Data for 2-(4-Methoxyphenyl)benzofuran-4-ol Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic and structural elucidation data for the specific chemical compound 2-(4-Methoxyphenyl)benzofuran-4-ol has yielded insufficient publicly available information to construct a detailed scientific article as per the requested outline. While extensive data exists for the parent compound, 2-(4-Methoxyphenyl)benzofuran, and other related derivatives, specific experimental data for the 4-hydroxy variant is not readily accessible in the surveyed scientific literature and databases.

The investigation aimed to collate and present in-depth analysis based on advanced analytical techniques. However, the search for specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, high-resolution mass spectrometry fragmentation patterns, IR and UV-Vis absorption bands, single-crystal X-ray diffraction data, and vibrational spectroscopy analysis for 2-(4-Methoxyphenyl)benzofuran-4-ol did not yield the specific datasets required for a thorough and accurate scientific exposition.

For instance, the PubChem database provides spectral information for 2-(4-Methoxyphenyl)benzofuran (CID 10727834), but this does not include the hydroxyl group at the 4-position, which would significantly alter the spectroscopic characteristics. nih.gov Similarly, various research articles discuss the synthesis and characterization of a wide range of benzofuran derivatives, but none specifically detail the analytical data for 2-(4-Methoxyphenyl)benzofuran-4-ol. nih.govbeilstein-archives.orgjocpr.com

The requested article structure, focusing on:

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Benzofuran 4 Ol

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

relies on the availability of precise, experimentally determined data. Without access to these specific data points for 2-(4-Methoxyphenyl)benzofuran-4-ol, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in this particular compound may need to undertake its synthesis and subsequent analytical characterization to generate the requisite data. The existing literature on related benzofuran (B130515) synthesis could provide a foundation for such an endeavor. jocpr.comosf.io

Until such data becomes publicly available through new research publications or database entries, a comprehensive and authoritative article on the spectroscopic and structural elucidation of 2-(4-Methoxyphenyl)benzofuran-4-ol cannot be compiled.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Benzofuran 4 Ol

Electronic Structure Analysis (HOMO-LUMO Orbital Analysis, Charge Distribution, Molecular Electrostatic Potential)

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity. These analyses are typically performed using Density Functional Theory (DFT) methods.

HOMO-LUMO Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For 2-(4-Methoxyphenyl)benzofuran-4-OL, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system and the 4-hydroxyl group, which act as electron-donating moieties. The LUMO would likely be distributed across the entire conjugated system, including the phenyl ring. The presence of both electron-donating (hydroxyl, methoxy) and accepting (aromatic rings) groups would result in a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity.

Charge Distribution: Mulliken or Natural Population Analysis (NPA) is used to calculate the partial atomic charges on each atom in the molecule. This reveals the distribution of electron density. In 2-(4-Methoxyphenyl)benzofuran-4-OL, the oxygen atoms of the hydroxyl, methoxy (B1213986), and furan (B31954) groups are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group and some carbon atoms will carry partial positive charges.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an effective tool for identifying the sites for electrophilic and nucleophilic attack. epstem.netnih.gov For 2-(4-Methoxyphenyl)benzofuran-4-OL, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the hydroxyl hydrogen, marking it as a hydrogen bond donor site.

| Parameter | Projected Value (eV) | Description |

| EHOMO | -5.9 to -6.4 | Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability. |

| ELUMO | -1.8 to -2.7 | Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.6 to 4.2 | Energy difference between HOMO and LUMO. Relates to chemical reactivity and kinetic stability. nih.gov |

Note: Values are illustrative, based on DFT calculations of similar hydroxylated and methoxylated benzofuran and benzopyran structures. nih.govsemanticscholar.org

Quantum Chemical Calculations for Reactivity Predictions and Mechanistic Insights

Based on the frontier orbital energies, several reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2. A lower hardness value indicates higher reactivity.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ²/2η.

For 2-(4-Methoxyphenyl)benzofuran-4-OL, these calculations would likely show it to be a moderately soft molecule with a significant electrophilicity index, suggesting it can participate in various chemical reactions. These parameters are crucial for understanding potential metabolic pathways or designing synthetic routes.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The 3D structure and flexibility of a molecule are critical to its function, especially its ability to bind to biological targets.

Conformational Analysis: This involves identifying the stable three-dimensional arrangements (conformers) of the molecule. The key flexible bond in 2-(4-Methoxyphenyl)benzofuran-4-OL is the single bond connecting the benzofuran core to the 4-methoxyphenyl (B3050149) ring. Computational scans of the potential energy surface as a function of the dihedral angle of this bond would reveal the most stable (lowest energy) conformation. Studies on similar 2-aryl-benzofurans suggest that a pseudo-planar conformation, where the two ring systems are nearly coplanar, is often the most stable, though some twisting can occur to minimize steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in a simulated environment (e.g., in water). An MD simulation of 2-(4-Methoxyphenyl)benzofuran-4-OL would reveal the flexibility of the molecule, the stability of its preferred conformation, and how it interacts with solvent molecules. This is particularly important for understanding how the molecule might behave in a biological system before binding to a target. Simulations on similar bicyclic systems often show that the core ring structure is rigid, while substituent groups exhibit greater flexibility. semanticscholar.org

In Silico Modeling of Structure-Property Relationships

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to correlate a molecule's structural or computed properties with its biological activity or physical properties. While a specific QSAR model for 2-(4-Methoxyphenyl)benzofuran-4-OL is not available, it could be included in a larger dataset of benzofuran derivatives to build such a model. The descriptors used would include calculated parameters like HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area, to predict properties like antimicrobial or antioxidant activity, which are common for this class of compounds.

Molecular Docking and Ligand-Target Interaction Studies Relevant to Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Benzofuran derivatives have been studied for their potential to inhibit various enzymes, including those involved in microbial infections or cancer. nih.govmdpi.comresearchgate.net For 2-(4-Methoxyphenyl)benzofuran-4-OL, potential targets could include bacterial enzymes like DNA gyrase or protein kinases. researchgate.net

A docking study would place the molecule into the active site of a target protein and score the interaction based on binding energy. The results would likely show that the molecule's functional groups form key interactions:

The 4-hydroxyl group is a prime candidate for forming strong hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in the protein's active site, acting as both a hydrogen bond donor and acceptor.

The furan and methoxy oxygen atoms can act as hydrogen bond acceptors.

The aromatic rings (benzofuran and phenyl) can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These combined interactions would determine the binding affinity and specificity of the compound for its target.

| Functional Group | Predicted Interaction Type | Potential Interacting Residues |

| 4-Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln |

| Methoxy (-OCH₃) | Hydrogen Bond (Acceptor) | Lys, Arg, His |

| Benzofuran Oxygen | Hydrogen Bond (Acceptor) | Lys, Arg, His |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

Note: This table is illustrative, based on general principles of molecular recognition and docking studies of similar benzofuran compounds. semanticscholar.orgnih.gov

Biological Activities and Structure Activity Relationship Sar Studies of 2 4 Methoxyphenyl Benzofuran 4 Ol and Its Analogues

Comprehensive Assessment of Antioxidant Activity (e.g., Radical Scavenging Assays)

Benzofuran (B130515) derivatives are recognized for their antioxidant potential, which is often attributed to the hydrogen-donating ability of hydroxyl groups on the aromatic system. nih.govresearchgate.net The antioxidant mechanism is influenced by the molecular structure and the surrounding environment. rsc.org Theoretical studies on benzofuran–stilbene hybrid compounds indicate that in gaseous phases, the Hydrogen Atom Transfer (HAT) mechanism is predominant, while in solvents, the Sequential Proton Loss–Electron Transfer (SPL–ET) mechanism is more likely. rsc.org

The structure-activity relationship (SAR) suggests that the antioxidant efficacy is closely linked to the position and nature of substituents. For instance, a hydroxyl group at the 4'-position of a benzofuran–stilbene hybrid was found to be crucial for its potent radical scavenging activity. rsc.org A study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which are structurally related to 2-(4-methoxyphenyl)benzofuran-4-ol, revealed significant antioxidant properties. researchgate.net Several analogues in this series demonstrated antioxidant efficacy comparable or even superior to the standard antioxidant Butylated Hydroxyanisole (BHA). researchgate.net Specifically, compounds with certain substitutions displayed dominant antioxidant effects. researchgate.net

This correlation between structure and activity underscores the potential of the hydroxyl group at the C-4 position in 2-(4-methoxyphenyl)benzofuran-4-ol to contribute significantly to its antioxidant profile, likely through mechanisms involving radical scavenging. rsc.orgeujournal.org

Table 1: Antioxidant Activity of Benzofuran Analogues

| Compound Type | Assay/Method | Key Findings | Reference |

|---|---|---|---|

| Benzofuran–stilbene hybrids | Density Functional Theory (DFT) | Antioxidant activity is environment-dependent (HAT in gas, SPL-ET in solvent). A 4'-OH group enhances activity. | rsc.org |

| Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds | Free radical scavenging assays | Compounds 4g and 4q showed dominant antioxidant efficacy compared to standard BHA. Compounds 4e, 4f, 4l, and 4p showed good activity. | researchgate.net |

| Essential oil with 2-hydroxy-4-methoxybenzaldehyde | DPPH, β-carotene bleaching, ferrozine-ferrous ions assays | Showed moderate antioxidant activity. | nih.gov |

In Vitro and Ex Vivo Anti-inflammatory Mechanisms and Pathways

Benzofuran derivatives have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. nih.govmdpi.comnih.gov Research has shown that these compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammation. mdpi.comnih.gov

A study on synthetic ailanthoidol (B1236983) derivatives, such as 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, revealed potent anti-inflammatory activity. kjpp.net This compound effectively suppressed the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. kjpp.net The mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. kjpp.net Furthermore, it inhibited the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), by suppressing the activation of AP-1, but not NF-κB. kjpp.net

Other benzofuran-piperazine hybrids have been shown to inhibit the phosphorylation of key proteins in the MAPK/NF-κB pathway (IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38) in a dose-dependent manner. mdpi.comnih.gov This inhibition leads to a reduction in the secretion of NO, COX-2, tumor necrosis factor-alpha (TNF-α), and IL-6. mdpi.comnih.gov Similarly, 2,3-diaryl-2,3-dihydrobenzofurans were found to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and NO upon LPS activation. cnr.it The anti-inflammatory potential of benzofurans is also linked to the presence of specific functional groups, with fluorine and bromine substitutions noted to enhance biological effects. mdpi.com

Table 2: Anti-inflammatory Activity of Benzofuran Analogues

| Compound/Analogue | Cell Line | Key Mechanism/Pathway | Inhibited Mediators | IC50 Value | Reference |

|---|---|---|---|---|---|

| Compound 5d (Piperazine/benzofuran hybrid) | RAW 264.7 | Inhibition of NF-κB and MAPK signaling pathways | NO, COX-2, TNF-α, IL-6 | 52.23 ± 0.97 μM (for NO inhibition) | mdpi.comnih.gov |

| Compound 4 (Ailanthoidol derivative) | RAW 264.7 | Downregulation of MAPK and AP-1 activation | NO, PGE2, iNOS, COX-2, IL-1β, IL-6 | 4.38 µM (for NO inhibition) | kjpp.net |

| 2,3-diaryl-2,3-dihydrobenzofurans | U937 | Inhibition of NF-κB pathway | ROS, NO | N/A | cnr.it |

| Fluorinated benzofurans | Macrophages | Inhibition of COX activities | Inflammatory mediators | N/A | mdpi.com |

Broad-Spectrum Antimicrobial Efficacy and Specificity

The benzofuran core is a versatile scaffold for the development of antimicrobial agents, with derivatives showing a wide spectrum of activity against bacteria, fungi, parasites, and viruses. researchgate.netrsc.orgnih.gov SAR studies indicate that the antimicrobial activity is highly dependent on the nature and position of substituents on the benzofuran ring system. nih.govrsc.org

Benzofuran derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com A series of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds demonstrated notable antimicrobial activity. researchgate.net Specifically, compounds 4h and 4j from this series exhibited excellent antibacterial effects. researchgate.net

SAR studies on 2-salicyloylbenzofuran derivatives revealed that substituents bearing a carboxylic acid group and the presence of bromine atoms on the benzofuran moiety were crucial for antibacterial activity against Gram-positive strains. mdpi.com One such compound, 8h, was identified as the most potent agent against S. faecalis, MSSA, and MRSA, with minimum inhibitory concentrations (MICs) as low as 0.06–0.12 mM. mdpi.com In contrast, some benzofuran derivatives show greater efficacy against Gram-negative bacteria. For instance, a benzofuran carbohydrazide (B1668358) derivative displayed excellent activity against E. coli with an inhibition zone of 27 mm. rsc.org The antimicrobial action of some related phenolic compounds has been attributed to their ability to disrupt the bacterial cell wall, leading to protein leakage and cell death. frontiersin.org

Table 3: Antibacterial Activity of Benzofuran Analogues

| Compound/Analogue | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Compound 4h, 4j (Pyrazole scaffolds) | Various bacteria | Excellent antimicrobial activity | researchgate.net |

| Compound 8h (2-salicyloylbenzofuran) | MRSA, MSSA, S. faecalis | MIC = 0.06–0.12 mM | mdpi.com |

| Compound 8f (2-salicyloylbenzofuran) | MRSA | MIC = 0.14 mM | mdpi.com |

| Benzofuran carbohydrazide (39) | E. coli, S. aureus | IZ = 27 mm (E. coli), 26 mm (S. aureus) | rsc.org |

| Compound 6i (Biphenyl-triol) | MRSA | MIC = 3.13 μg/mL | researchgate.net |

| Compound 6m (Carbazol-triol) | MDR Enterococcus faecalis | MIC = 6.25 μg/mL | researchgate.net |

The antifungal potential of benzofuran derivatives has been well-documented, with structural modifications significantly influencing their efficacy. nih.govresearchgate.net The introduction of a thiazolo[3,2-a]benzimidazole nucleus to a benzofuran core resulted in compounds with potent antifungal activity. nih.gov For example, compounds 4b and 4d from this series showed significant effects. nih.gov

SAR studies have highlighted that halogenation, particularly chlorination, of the benzofuran ring can enhance antifungal potency. rsc.org Furthermore, benzofuran-barbitone hybrids containing two bromo substituents (at C-5 of the benzofuran ring and C-4 of a phenyl ring) exhibited excellent activity against various fungal strains, with MIC values ranging from 12.50 to 66.49 μmol L⁻¹. rsc.org The investigation of benzofuran-5-ols, which are structurally analogous to the target compound 2-(4-methoxyphenyl)benzofuran-4-ol, further supports the potential role of the hydroxyl group in antifungal activity. researchgate.net

Table 4: Antifungal Activity of Benzofuran Analogues

| Compound/Analogue | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4b, 4d (Thiazolo-benzimidazole hybrids) | Not specified | Potential antifungal activity | nih.gov |

| Benzofuran barbitone/thiobarbitone (91a, 91b) | Various fungi | MIC = 12.50–66.49 μmol L⁻¹ | rsc.org |

| Angularly fused polycyclic heterocycles (54a-f) | A. fumigatus, P. wortmanni | Active at 25-100 μg mL⁻¹ | rsc.org |

The benzofuran scaffold and related heterocyclic systems have been explored for their activity against various protozoan parasites. researchgate.net While direct studies on 2-(4-methoxyphenyl)benzofuran-4-ol are limited, research on related structures provides insights into their potential. For example, benzimidazole (B57391) derivatives, which share some structural features and drug design strategies with benzofurans, have been investigated as agents against Plasmodium, Leishmania, and Trypanosoma species. nih.gov

Compounds isolated from natural sources, such as those from Verbesina encelioides, have been tested in vitro against a panel of protozoa. nih.gov One such compound demonstrated moderate to weak activity against Leishmania infantum, Trypanosoma brucei, and Plasmodium falciparum. nih.gov Although the activity was often lower than that of standard drugs, these findings highlight that heterocyclic compounds are a source for new antiprotozoal leads. nih.govbeilstein-journals.org

Benzofuran derivatives have emerged as a promising class of antiviral agents. rsc.orgnih.gov Notably, a novel macrocyclic benzofuran compound was discovered to have activity against the Hepatitis C virus (HCV), suggesting its potential as a therapeutic agent for hepatitis C. rsc.org TMC435350, a potent HCV NS3/4A protease inhibitor, is a complex macrocyclic molecule that incorporates structural elements related to benzofurans. It showed a half-maximal effective concentration (EC50) of 8 nM in a cellular replicon assay. nih.gov

While some nucleoside analogues containing different heterocyclic cores have shown modest activity against HIV-1, their structural dissimilarity to benzofurans makes direct comparisons difficult. nih.govmdpi.com The primary antiviral potential for the benzofuran scaffold itself appears more pronounced against viruses like HCV, where specific derivatives have been identified as potent inhibitors of viral replication enzymes. rsc.orgnih.gov

Antitumor and Cytotoxic Potentials in Various Cancer Cell Lines

Benzofuran derivatives have demonstrated notable antitumor and cytotoxic effects across a variety of cancer cell lines. mdpi.comnih.gov The structural versatility of the benzofuran core allows for modifications that can enhance its potency and selectivity against malignant cells. mdpi.com

The impact of benzofuran derivatives on cancer cell growth and survival is a key area of investigation. Studies have shown that these compounds can effectively inhibit cell proliferation and reduce cell viability in a dose-dependent manner.

One analogue, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, a chalcone (B49325) derivative, exhibited significant cytotoxic effects on human lung and colon cancer cells. accscience.comejmo.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cancer cell lines. ejmo.org For instance, in colon cancer cell lines HCT116 and HT29, the IC50 values were 0.59 µM and 0.35 µM, respectively. ejmo.org In lung cancer cell lines A549 and H1299, the IC50 values were 2.85 µM and 1.46 µM, respectively. ejmo.org These findings highlight the potent anti-proliferative activity of this benzofuran derivative.

Another related compound, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), a synthetic intermediate of ailanthoidol, also demonstrated the ability to suppress the viability of Huh7 hepatocellular carcinoma cells. nih.govpreprints.org The IC50 values for BMBF in Huh7 cells were 48.22 μM at 24 hours and 38.15 μM at 48 hours, indicating a time-dependent effect on cell viability. nih.govpreprints.org

The analogue (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has also been shown to be cytotoxic to HeLa cervical cancer cells. nih.gov Furthermore, MMPP has demonstrated the ability to inhibit the growth of breast cancer cell lines, including triple-negative (MDA-MB-231 and MDA-MB-468) and luminal A (MCF7) types. nih.gov

Table 1: Cytotoxic Activity of Benzofuran Analogues in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 µM | ejmo.org |

| HT29 (Colon) | 0.35 µM | ejmo.org | |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 µM | ejmo.org |

| H1299 (Lung) | 1.46 µM | ejmo.org | |

| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) | Huh7 (Hepatocellular Carcinoma) - 24h | 48.22 µM | nih.govpreprints.org |

| Huh7 (Hepatocellular Carcinoma) - 48h | 38.15 µM | nih.govpreprints.org |

A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several benzofuran analogues have been shown to trigger this process through various cellular pathways.

The chalcone derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one was found to induce apoptosis in lung and colon cancer cells. accscience.comejmo.org This was evidenced by the observation of pyknotic nuclei and chromatin condensation, which are characteristic features of apoptotic cells. accscience.comejmo.org

Similarly, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) induces apoptosis in HeLa cervical cancer cells. nih.govkoreascience.kr This compound was observed to activate caspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.gov The induction of apoptosis by MMPP in HeLa cells primarily occurs through the extrinsic pathway, as indicated by the significant upregulation of death receptors DR5 and FAS, without notable changes in mitochondrial intrinsic factors. nih.govkoreascience.kr In breast cancer cells, MMPP was shown to activate pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov

The anticancer effects of benzofuran derivatives are often mediated by their interaction with specific molecular targets within cancer cells.

One important target is tubulin , a protein that is essential for microtubule formation and cell division. A combretastatin (B1194345) A-4 (CA-A4) analogue containing a benzofuran core demonstrated potent antimitotic and antitumor activity, with an IC50 of 0.43 μM, and has been a lead compound for the design of new tubulin polymerization inhibitors. mdpi.com

Protein Tyrosine Phosphatases (PTPs) , which are negative regulators of insulin (B600854) receptor signaling, have also been identified as targets. nih.gov Novel benzofuran biphenyl (B1667301) oxo-acetic acids have been developed as potent inhibitors of PTP1B. nih.gov

Furthermore, the analogue (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been found to suppress ovarian cancer cell growth by inhibiting ERK and STAT3. koreascience.kr In breast cancer, MMPP exerts its anticancer effects by dually regulating VEGFR2 and PPARγ, leading to the downregulation of AKT activity. nih.gov

Enzyme Inhibition Profiling

The ability of 2-(4-Methoxyphenyl)benzofuran-4-OL and its analogues to inhibit specific enzymes is a significant aspect of their biological activity.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin signaling pathway, making it a therapeutic target for type 2 diabetes. nih.govnih.gov Several benzofuran derivatives have been identified as potent inhibitors of PTP1B. nih.govnih.gov

Novel benzofuran and benzothiophene (B83047) biphenyls have been synthesized and shown to inhibit recombinant human PTP1B with IC50 values in the nanomolar range (20-50 nM). nih.gov Crystallographic studies have revealed that these inhibitors bind to the active site of the enzyme, with hydrophobic substituents at the 2-position of the benzofuran ring playing a critical role in their inhibitory activity. nih.gov

Farnesylated 2-arylbenzofurans isolated from Morus alba have also demonstrated strong PTP1B inhibitory effects. nih.gov The presence of a farnesyl group at the 2'-position of the 2-arylbenzofuran structure was found to positively influence the PTP1B inhibitory activity. nih.gov

Chorismate mutase is an enzyme found in bacteria, fungi, and plants that is involved in the biosynthesis of aromatic amino acids. nih.govresearchgate.net As this enzyme is absent in humans, it represents a potential target for the development of antimicrobial agents. nih.govresearchgate.net While the direct inhibition of chorismate mutase by 2-(4-Methoxyphenyl)benzofuran-4-OL is not extensively documented in the provided context, the investigation of inhibitors for chorismate-utilizing enzymes is an active area of research. nih.govresearchgate.netnih.gov The development of compounds that mimic the transition state of chorismate has led to the identification of potent inhibitors of related enzymes. nih.govresearchgate.net

α-Glucosidase Inhibition

α-Glucosidase inhibitors are therapeutic agents that can help manage type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.gov Research into the α-glucosidase inhibitory potential of benzofuran derivatives is an active area of investigation. While specific data on the α-glucosidase inhibitory activity of 2-(4-Methoxyphenyl)benzofuran-4-OL is not detailed in the provided search results, the broader class of benzofuran compounds has been explored for this and other biological activities. rsc.org The general interest in benzofurans as bioactive molecules suggests that analogues of 2-(4-Methoxyphenyl)benzofuran-4-OL could be potential candidates for α-glucosidase inhibition studies.

Aromatase and Steroid Sulfatase (STS) Inhibitory Activities

Aromatase and steroid sulfatase (STS) are crucial enzymes in the biosynthesis of estrogens, making them key targets in the treatment of hormone-dependent breast cancer. rsc.orgnih.gov The simultaneous inhibition of both enzymes is a promising strategy to overcome resistance to single-target therapies. rsc.orgnih.gov

Benzofuran-based compounds have been developed as dual aromatase-STS inhibitors (DASIs). rsc.org For instance, a series of benzofuran ketone sulfamates demonstrated significant STS inhibitory activity. rsc.org The introduction of a methyl group at the C-3 position of the benzofuran ring in these compounds led to dual aromatase and STS inhibitory activity. rsc.org Specifically, the 4-methoxy derivative of this series showed an IC50 value of 35 nM for aromatase and 164 nM for STS. rsc.org This highlights the potential of the benzofuran scaffold, particularly with a methoxy-substituted phenyl ring, in the design of potent DASIs.

| Compound Type | Target Enzyme | IC50 (nM) |

| Benzofuran ketone sulfamate (B1201201) (4-methoxy derivative) | Aromatase | 35 |

| Benzofuran ketone sulfamate (4-methoxy derivative) | STS | 164 |

| Triazole benzofuran sulfamates | Aromatase | Low nM |

| Triazole benzofuran sulfamates | STS | > 10,000 |

| Benzofuran ketone sulfamates | Aromatase | > 1,000 |

| Benzofuran ketone sulfamates | STS | Low nM |

This table summarizes the inhibitory activities of different benzofuran-based compounds against aromatase and STS.

Neuroprotective Properties and Anti-Amyloid Aggregation Potential

Neurodegenerative diseases like Alzheimer's disease are characterized by the aggregation of amyloid-beta (Aβ) peptides and neuronal damage. acs.orgnih.gov Benzofuran derivatives have emerged as promising agents with neuroprotective and anti-amyloid aggregation properties. acs.orgnih.gov

Studies have shown that 2-phenylbenzofuran (B156813) derivatives can inhibit the aggregation of Aβ peptides. For example, 2-[4'-(3-diethylaminopropoxy)-phenyl]-benzofuran was identified as an inhibitor of Aβ aggregation. nih.gov The synthesis of various 2-(4-hydroxyphenyl)benzofurans has been undertaken with the aim of developing Aβ aggregation inhibitors. nih.gov Furthermore, hybrid molecules linking a benzofuran ring to other pharmacophores have been designed to inhibit cholinesterase activity and Aβ fibril formation, with some compounds also exhibiting neuroprotective effects. acs.org While direct studies on 2-(4-Methoxyphenyl)benzofuran-4-OL for these properties are not extensively detailed, the existing research on structurally similar compounds underscores its potential in this therapeutic area. For instance, a metabolite of several polyphenols, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to inhibit Aβ aggregation, suggesting that the methoxyphenyl moiety can contribute to this activity. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core and the phenyl ring. nih.govrsc.org

Structure-activity relationship (SAR) studies have revealed the critical role of substitutions at various positions of the benzofuran ring system.

C-2 Position: Substitutions at the C-2 position are frequently crucial for the biological activity of benzofuran derivatives. nih.govrsc.org For example, the presence of an ester or a heterocyclic ring at C-2 has been linked to cytotoxic activity. nih.gov In the context of anti-inflammatory activity, a 4-methoxyphenyl (B3050149) substitution at the 2-position of an imidazole (B134444) nucleus fused with other heterocyclic systems was found to be favorable. mdpi.com The presence of a 4-methoxyphenyl group at the C-2 position of the benzofuran ring is a key feature of the title compound.

C-3 Position: The addition of a methyl group at the C-3 position of benzofuran ketone sulfamates was found to be critical for conferring dual aromatase and STS inhibitory activity. rsc.org

C-4, C-5, and C-6 Positions: Substitutions on the benzene (B151609) ring of the benzofuran nucleus also significantly influence activity. For instance, in a series of 2-benzoyl-1-benzofuran derivatives, C6,7-dimethoxy substitution was beneficial for adenosine (B11128) A1 and A2A receptor affinity. nih.gov The introduction of substituents at the 5-position, such as hydroxyl, halogen, and amino groups, is closely related to the antibacterial activity of benzofurans. rsc.org

The 4-hydroxyl and 4-methoxyphenyl groups are important pharmacophoric features that can significantly impact the biological profile of benzofuran derivatives.

The 4-methoxyphenyl moiety at the C-2 position is a common feature in many biologically active benzofurans. researchgate.netacs.org In a study on benzimidazole derivatives, a 4-methoxyphenyl substitution at the 2-position was shown to enhance anti-inflammatory activity. mdpi.com Similarly, in a series of pyrazole (B372694) derivatives, the 4-methoxyphenyl group was part of the core structure that exhibited antimicrobial and antioxidant activities. researchgate.net

The hydroxyl group , particularly at the 4-position of the benzofuran ring, can play a significant role in biological interactions. For example, in a study of proline derivatives, a 4-hydroxy group was a key structural element for GABA uptake inhibition. nih.gov The orientation and hydrogen-bonding capacity of hydroxyl groups can be critical for receptor binding and enzyme inhibition. nih.gov

The stereochemistry of chiral centers within a molecule can have a profound impact on its biological activity. In a study of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, the different diastereoisomers exhibited varying levels of inhibition of GABA transport proteins. nih.gov This highlights that the specific spatial arrangement of substituents, including the 4-hydroxy and 4-methoxyphenyl groups, can be crucial for selective and potent biological activity. While specific stereochemical studies on 2-(4-Methoxyphenyl)benzofuran-4-OL were not found, the principles of stereoselectivity observed in similar structures suggest that if chiral centers are introduced into this scaffold, the resulting enantiomers or diastereomers would likely exhibit different pharmacological profiles.

Future Research Trajectories and Identified Knowledge Gaps for 2 4 Methoxyphenyl Benzofuran 4 Ol

Pursuit of Greener and More Efficient Synthetic Pathways for Benzofuran-4-ols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. While various strategies exist for the synthesis of the benzofuran (B130515) core, the specific and efficient synthesis of 4-hydroxybenzofurans like 2-(4-Methoxyphenyl)benzofuran-4-ol presents an ongoing challenge. nih.govnih.govnih.gov Future research should prioritize the development of catalytic, one-pot, and multicomponent reactions that minimize waste, reduce reaction times, and avoid harsh conditions.

Key areas for exploration include:

Transition Metal-Catalyzed Cyclizations: Expanding on existing methods that use palladium, copper, rhodium, and nickel catalysts for benzofuran synthesis could lead to more direct routes to 4-hydroxy derivatives. nih.govnih.gov Research into catalysts that can tolerate the free hydroxyl group or utilize directing group strategies would be particularly valuable.

Acid-Catalyzed Annulations: The use of Brønsted or Lewis acids to promote the cyclization of appropriately substituted phenols and alkynes or ketones is a promising avenue. nih.govmdpi.com Optimizing these reactions for substrates leading to 2-(4-Methoxyphenyl)benzofuran-4-ol could provide a more atom-economical approach.

Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes offers a green alternative for producing enantiopure benzofuran derivatives. researchgate.net Exploring enzymatic pathways for the asymmetric synthesis of chiral benzofuran-4-ols could unlock new therapeutic possibilities.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Transition Metal Catalysis | High efficiency, broad substrate scope | Catalyst cost and toxicity, functional group tolerance |

| Acid-Catalyzed Annulation | Atom economy, milder conditions | Substrate specificity, regioselectivity control |

| Biocatalysis | High enantioselectivity, environmentally friendly | Enzyme stability and availability, substrate scope |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The inherent reactivity of the benzofuran nucleus and its substituents offers a rich landscape for chemical modification. For 2-(4-Methoxyphenyl)benzofuran-4-ol, the hydroxyl group at the 4-position and the electronically rich benzofuran ring are key sites for derivatization. researchgate.net A systematic exploration of its reactivity is crucial for generating a library of analogues for structure-activity relationship (SAR) studies.

Future derivatization efforts should focus on:

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to ethers and esters to modulate the compound's lipophilicity, solubility, and potential for hydrogen bonding.

Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. Investigating halogenation, nitration, and Friedel-Crafts reactions could yield a variety of substituted derivatives. researchgate.net

Cross-Coupling Reactions: If the benzofuran ring is functionalized with a halide, it can serve as a handle for Suzuki, Sonogashira, and other cross-coupling reactions to introduce diverse aryl, and alkyl groups.

Synthesis of Hybrid Molecules: Combining the 2-(4-Methoxyphenyl)benzofuran-4-ol scaffold with other pharmacologically active moieties, such as pyrazoles, triazoles, or chalcones, could lead to hybrid compounds with synergistic or novel biological activities. mdpi.comresearchgate.netnih.gov

Advancement in In Silico Predictive Modeling and High-Throughput Screening Methodologies

Computational tools and high-throughput screening (HTS) are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. ontosight.ai For 2-(4-Methoxyphenyl)benzofuran-4-ol and its derivatives, these approaches can provide valuable insights into their potential as therapeutic agents.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on a library of 2-(4-Methoxyphenyl)benzofuran-4-ol analogues can help in predicting the biological activity of novel derivatives and guide the design of more potent compounds.

Molecular Docking Studies: In silico docking of 2-(4-Methoxyphenyl)benzofuran-4-ol and its derivatives into the active sites of various biological targets can predict binding affinities and modes of interaction, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.netmdpi.com

ADMET Prediction: Computational prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives is crucial for early-stage drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

Development of HTS Assays: Designing and implementing HTS assays for specific biological targets can enable the rapid screening of a large library of 2-(4-Methoxyphenyl)benzofuran-4-ol derivatives to identify hits for further development. nih.govmdpi.comnih.gov

| Computational/Screening Method | Application for 2-(4-Methoxyphenyl)benzofuran-4-ol | Expected Outcome |

| QSAR Modeling | Predict biological activity of new derivatives | Guide rational design of more potent analogues |

| Molecular Docking | Predict binding to biological targets | Prioritize compounds for synthesis and testing |

| ADMET Prediction | Assess drug-like properties | Identify candidates with good pharmacokinetic profiles |

| High-Throughput Screening | Rapidly test large compound libraries | Identify active compounds for specific targets |

Elucidation of Undiscovered Biological Targets and Deeper Mechanistic Insights into Benzofuran-Mediated Activities

While benzofurans are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific targets and mechanisms of action are often not fully understood. rsc.orgmdpi.comnih.gov A significant knowledge gap exists for 2-(4-Methoxyphenyl)benzofuran-4-ol, as its biological profile remains largely unexplored.

Future research should aim to:

Broad-Spectrum Biological Screening: Subjecting 2-(4-Methoxyphenyl)benzofuran-4-ol and its derivatives to a wide range of biological assays will help in identifying its primary biological activities.

Target Identification and Validation: For active compounds, identifying the specific molecular targets is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function and the downstream cellular effects. This includes investigating its impact on signaling pathways and cellular processes.

In Vivo Efficacy Studies: Promising compounds identified through in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy and safety. nih.gov

The exploration of these research trajectories will be instrumental in unlocking the full therapeutic potential of 2-(4-Methoxyphenyl)benzofuran-4-ol and its derivatives, potentially leading to the development of novel therapeutic agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)benzofuran-4-OL, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via multi-step reactions involving halogenation, oxidation, and cyclization. For example, benzofuran derivatives can be synthesized using 4-methoxybenzyl chloride as a starting material, followed by coupling with diethyl phosphonate intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Yield optimization requires careful solvent selection (e.g., THF or DMF) and stoichiometric control of reagents like NaH or K₂CO₃ . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the target compound (e.g., 95% yield reported in optimized conditions) .

Q. How is the structural characterization of 2-(4-Methoxyphenyl)benzofuran-4-OL validated experimentally?

- Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry. NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are used to verify functional groups and molecular weight. For instance, key NMR signals include aromatic protons at δ 6.8–7.5 ppm and methoxy groups at δ 3.8 ppm, while HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 268.0735) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Answer : HPLC with UV detection (λ = 254 nm) and a C18 column is used for purity assessment (>98%). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure can identify degradation pathways. For example, methoxy groups may hydrolyze under acidic conditions, detectable via TLC or LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran ring formation be addressed during synthesis?

- Answer : Regioselectivity is influenced by electron-donating substituents (e.g., methoxy groups) and catalysts. Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or directing groups (e.g., -OH at position 4) can enhance selectivity. Computational modeling (DFT) of transition states helps predict favorable reaction pathways .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., NMR vs. crystallography)?

- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use variable-temperature NMR to probe conformational changes. For crystallographic outliers, refine structures using SHELXL with anisotropic displacement parameters and validate against Hirshfeld surface analysis .

Q. How can the anti-proliferative activity of 2-(4-Methoxyphenyl)benzofuran-4-OL be mechanistically investigated?

- Answer : Perform cell-based assays (e.g., MTT on cancer cell lines) to determine IC₅₀ values. Mechanistic studies include ROS detection (DCFH-DA assay), apoptosis markers (Annexin V/PI staining), and molecular docking to identify target proteins (e.g., topoisomerase II or tubulin). Compare with analogs lacking the 4-OH group to elucidate structure-activity relationships .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Answer : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict spectroscopic properties .

Methodological Tables

Table 1 : Key Synthetic Parameters for 2-(4-Methoxyphenyl)benzofuran-4-OL

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Halogenation | 4-Methoxybenzyl chloride, AlCl₃, 0°C | 85 | 92% | |

| Cyclization | NaH, DMF, 80°C, 12h | 78 | 95% | |

| Purification | Silica gel, hexane:EtOAc (3:1) | 95 | >99% |

Table 2 : Biological Activity Data (In Vitro)

| Assay | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| MTT | MCF-7 (Breast Cancer) | 12.3 ± 1.2 | ROS Induction | |

| Apoptosis | HeLa | 18.7 ± 2.1 | Caspase-3 Activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.